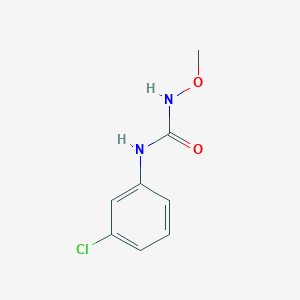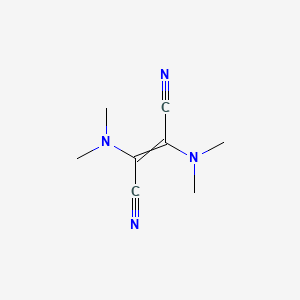
2,3-Bis(dimethylamino)but-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(dimethylamino)but-2-enedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two dimethylamino groups attached to a butenedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)but-2-enedinitrile typically involves the reaction of dimethylamine with a suitable precursor. One common method involves the reaction of dimethylamine with a dinitrile compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(dimethylamino)but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,3-Bis(dimethylamino)but-2-enedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,3-Bis(dimethylamino)but-2-enedinitrile involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Bis(dimethylamino)but-2-enedinitrile: Known for its unique structure and reactivity.
This compound (E)-: A similar compound with slight structural variations.
This compound (Z)-: Another isomer with different spatial arrangement.
Properties
CAS No. |
51801-84-4 |
|---|---|
Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2,3-bis(dimethylamino)but-2-enedinitrile |
InChI |
InChI=1S/C8H12N4/c1-11(2)7(5-9)8(6-10)12(3)4/h1-4H3 |
InChI Key |
GGXKDHJCZXKBDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C(C#N)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


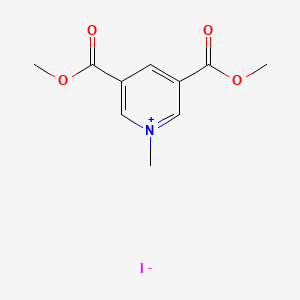
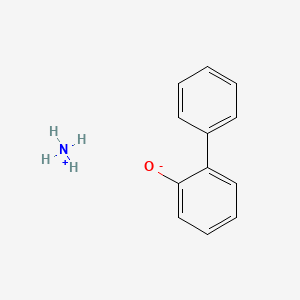
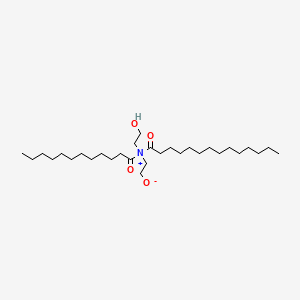

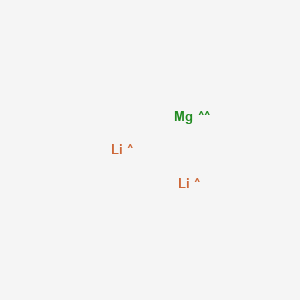
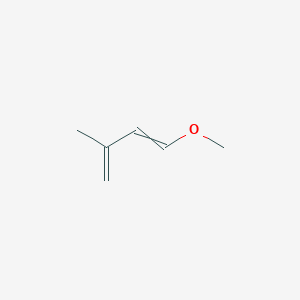
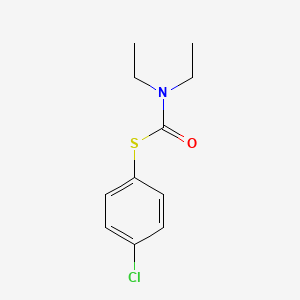
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)

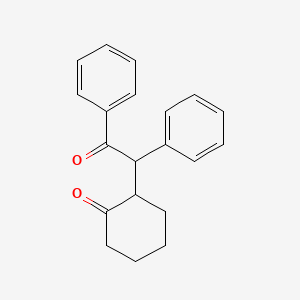
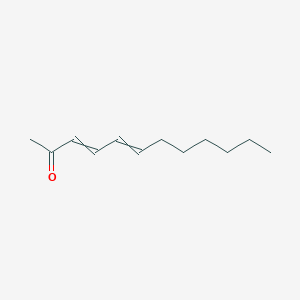
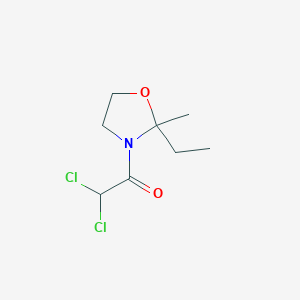
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
